Metronidazole benzoate is a synthetic antibacterial and antiprotozoal derivative of metronidazole, which has been extensively used in the treatment of various infections caused by anaerobic bacteria and certain protozoa. Its effectiveness against a range of organisms, including Bacteroides species, fusobacteria, clostridia, and protozoans like Trichomonas vaginalis, Entamoeba histolytica, and Giardia lamblia, has made it a drug of choice in clinical settings for over 45 years39.
The mode of action of metronidazole involves the uptake and metabolism of the drug by target organisms. In anaerobic conditions, metronidazole acts as a terminal electron acceptor, leading to the disruption of DNA synthesis and ultimately cell death. This bactericidal action is rapid and occurs under proper reducing conditions, independent of the growth rate of the bacteria6. In the case of protozoans like Trichomonas vaginalis, metronidazole is rapidly taken up and metabolized, leading to the inhibition of nucleic acid synthesis at low drug concentrations1. The drug's ability to form reactive nitro radicals, which can damage DNA and other critical cellular components, is central to its antimicrobial activity3.
Metronidazole benzoate has been the cornerstone for the treatment of anaerobic infections. It is effective against infections caused by various anaerobic bacteria, including those associated with periodontal diseases, brain abscesses, and gastrointestinal conditions like Crohn's disease and pseudomembranous colitis induced by Clostridium difficile34. The drug is also part of the therapeutic regimen for eradicating Helicobacter pylori in patients with gastritis and duodenal ulcers3. Its role in treating sexually transmitted infections, such as trichomoniasis, and other conditions like amoebiasis and giardiasis, is well-documented9.
Research has focused on improving the stability and delivery of metronidazole benzoate. Studies have shown that forming an inclusion complex with β-cyclodextrin can inhibit the anhydrate-hydrate transition in aqueous suspensions, thus increasing the physical stability of the drug and protecting it against photochemical degradation and hydrolysis2. Additionally, the development of local delivery systems, such as mucoadhesive films and electrospun nanofibers, has been explored to provide controlled and sustained release of metronidazole benzoate for the treatment of periodontal diseases47.
Formulation development has been a critical area of research to prevent crystallization and phase transitions in aqueous metronidazole benzoate suspensions. The use of various suspending agents, such as xanthan gum and microcrystalline cellulose combinations, has been investigated to enhance the stability of these suspensions8.
Interestingly, metronidazole has also been characterized as a cytotoxic drug specific for hypoxic tumor cells, expanding its potential use beyond antimicrobial therapy. Its cytocidal properties against hypoxic mammalian cells suggest that it could be used as a radiosensitizer in cancer treatment, particularly due to its low toxicity profile5.
CAS No.: 6358-22-1
CAS No.: 1976-85-8
CAS No.: 23656-67-9
CAS No.:
CAS No.: 73477-63-1
CAS No.: 1001354-72-8